

4-(2-Azidoethyl)morpholine CAS number

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(2-Azidoethyl)morpholine

CAS No.: 660395-39-1

Cat. No.: B1597671

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An In-depth Technical Guide to 4-(2-Azidoethyl)morpholine

Abstract: This technical guide provides a comprehensive overview of **4-(2-Azidoethyl)morpholine**, a versatile heterobifunctional building block crucial in modern chemical biology, bioconjugation, and drug discovery. Its unique structure, combining a reactive azide moiety with a hydrophilic morpholine ring, makes it an invaluable tool for researchers developing advanced therapeutic and diagnostic agents. This document delves into its synthesis, physicochemical properties, and key applications, with a focus on its role in "click chemistry" for the stable linkage of biomolecules. We present detailed, field-proven protocols, mechanistic insights, and safety considerations to enable researchers to effectively and safely integrate this reagent into their workflows.

Introduction and Core Attributes

4-(2-Azidoethyl)morpholine has emerged as a significant reagent in the field of bioconjugation. Its utility stems from the strategic combination of two key functional groups:

- **The Azide Group (-N₃):** This moiety is the cornerstone of its reactivity, serving as a stable and highly selective handle for "click chemistry" reactions. Specifically, it participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to form a robust triazole linkage. The azide is largely inert to common biological functional groups, ensuring that conjugation occurs only at the intended site.

- **The Morpholine Ring:** This saturated heterocycle imparts favorable physicochemical properties to molecules. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles by reducing metabolic degradation, and lower non-specific binding of the conjugated molecule.

This dual-functionality allows **4-(2-Azidoethyl)morpholine** to act as a hydrophilic linker, connecting a payload (e.g., a drug, a dye) to a biomolecule (e.g., a protein, an antibody) without significantly altering the biomolecule's native conformation or function.

Physicochemical and Safety Data

Accurate identification and safe handling are paramount in a research setting. The definitive identifier for this compound is its CAS number.

CAS Number: 82695-86-5

Key Properties

The following table summarizes the essential physicochemical properties of **4-(2-Azidoethyl)morpholine**.

Property	Value	Source
CAS Number	82695-86-5	
Molecular Formula	C ₆ H ₁₂ N ₄ O	
Molecular Weight	156.19 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	98-100 °C at 1.5 mmHg	
Density	1.099 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	~1.488	

Safety and Handling

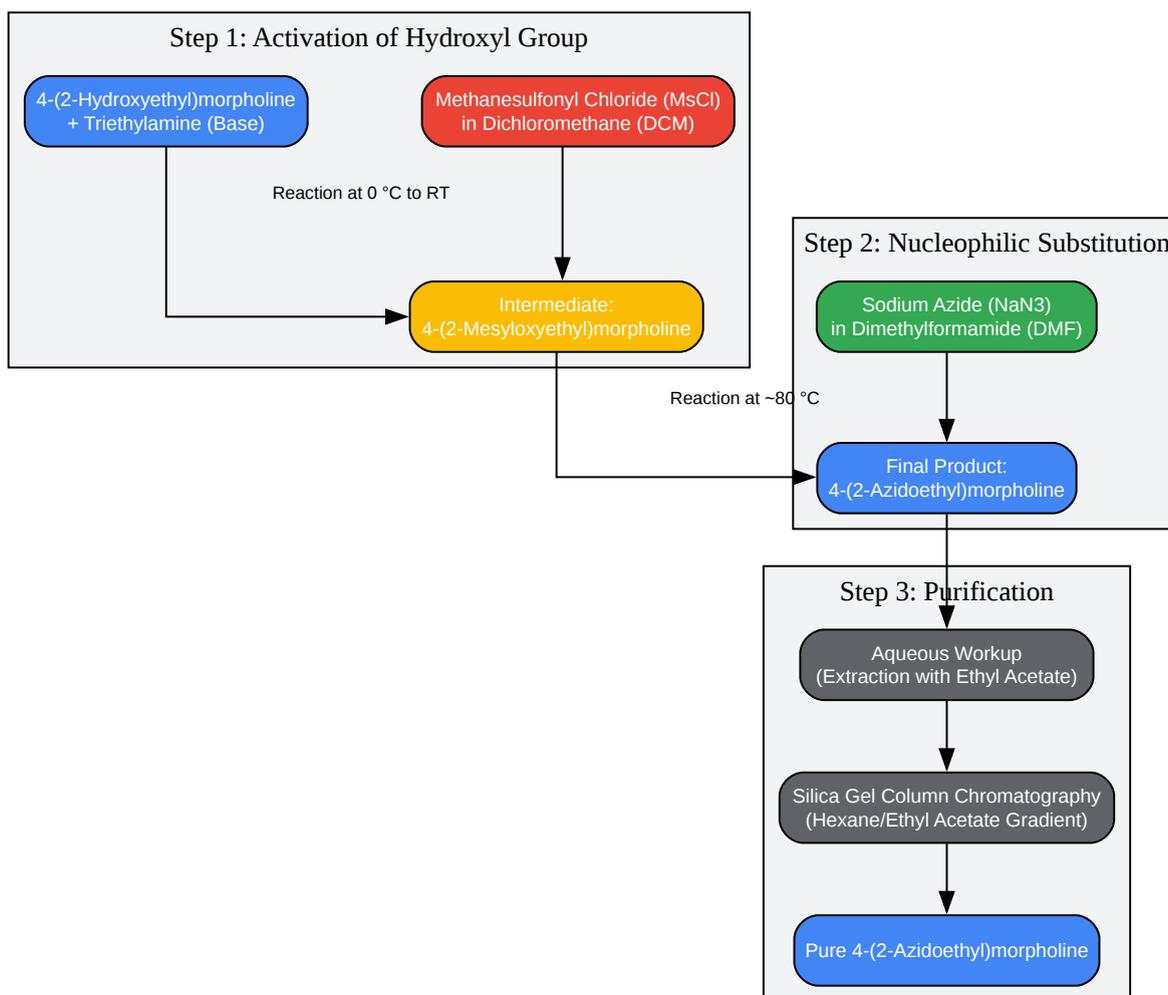
4-(2-Azidoethyl)morpholine is an organic azide, a class of compounds that should be handled with care due to their potential instability, especially with exposure to heat, shock, or certain metals.

- **GHS Hazard Statements:** While specific GHS classifications can vary by supplier, it is typically classified as an irritant. Standard pictograms include an exclamation mark for skin/eye irritation.
- **Handling Precautions:** Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable). Avoid heating the compound excessively or exposing it to strong reducing or oxidizing agents.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically 2-8 °C to ensure long-term stability.

Synthesis and Purification Protocol

The most common and reliable synthesis of **4-(2-Azidoethyl)morpholine** involves a two-step process starting from the commercially available 4-(2-hydroxyethyl)morpholine. This process first converts the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide salt.

Synthesis Workflow Diagram



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Caption: Workflow for the two-step synthesis and purification of **4-(2-Azidoethyl)morpholine**.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a suitable chemical laboratory with all necessary safety precautions in place.

Step 1: Mesylation of 4-(2-Hydroxyethyl)morpholine

- To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, ~0.5 M), cool the reaction mixture to 0 °C using an ice bath.
 - Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions. Cooling to 0 °C controls the initial exothermic reaction.
- Add methanesulfonyl chloride (1.2 eq) dropwise to the solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
- Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Azide Substitution

- Dissolve the crude 4-(2-mesyloxyethyl)morpholine from the previous step in dimethylformamide (DMF, ~0.4 M).
- Add sodium azide (NaN_3 , 3.0 eq) to the solution.
 - Causality: A significant excess of sodium azide is used to drive the $\text{S}_{\text{N}}2$ reaction to completion. DMF is an excellent polar aprotic solvent for this type of substitution reaction.

- Heat the reaction mixture to 80 °C and stir for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is fully consumed.
- Cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic extracts and wash them with brine to remove residual DMF.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

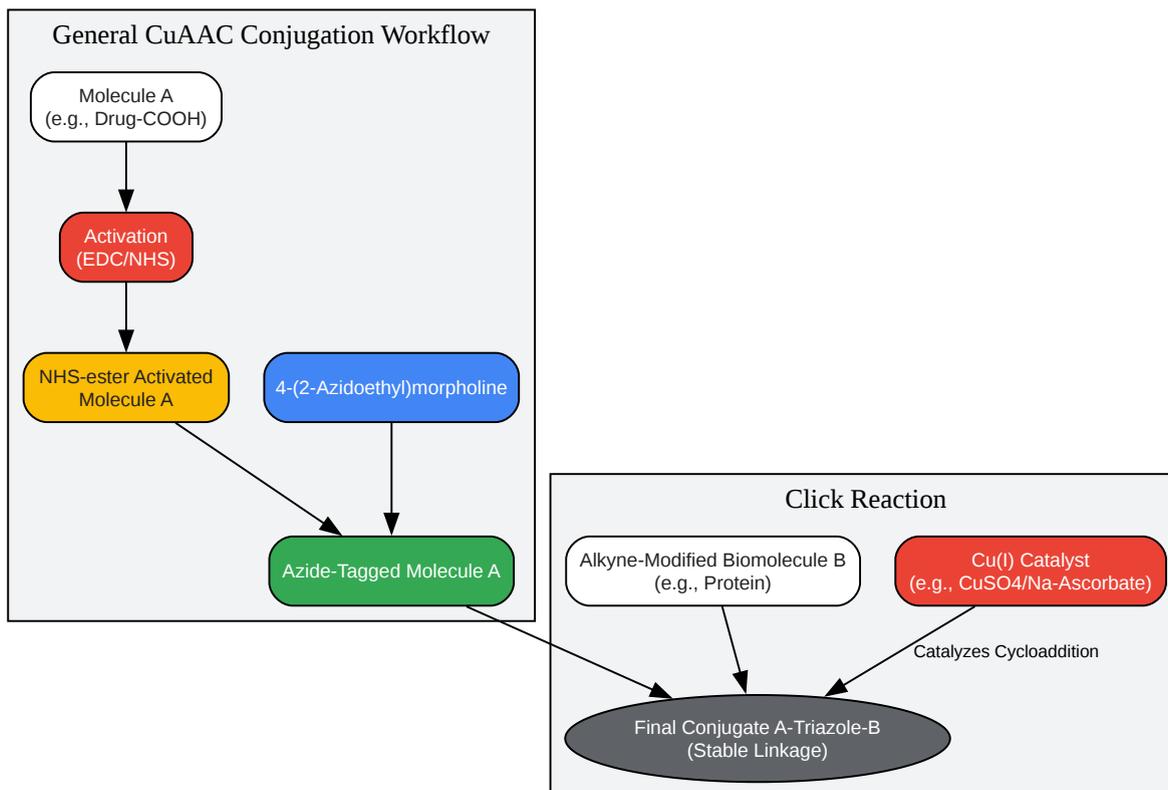
- Purify the crude oil using silica gel column chromatography.
- Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
 - Self-Validation: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product (identified by a single spot at the correct R_f value).
- Concentrate the pure fractions under reduced pressure to yield **4-(2-Azidoethyl)morpholine** as a colorless to pale yellow oil.

Core Application: Click Chemistry in Bioconjugation

The primary application of **4-(2-Azidoethyl)morpholine** is as a linker in CuAAC bioconjugation reactions. It is used to introduce a clickable azide handle onto a molecule of interest, which can then be reliably conjugated to another molecule bearing a terminal alkyne.

Mechanism of CuAAC Conjugation

The workflow involves activating a molecule (e.g., a small molecule drug with a carboxylic acid) and then reacting it with **4-(2-Azidoethyl)morpholine** to form an amide bond, thereby installing the azide linker. This "azide-tagged" molecule is now ready for conjugation.



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Caption: General workflow for conjugating a molecule using **4-(2-Azidoethyl)morpholine** via CuAAC.

This strategy is widely employed in:

- Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
- PROTACs and Molecular Glues: Synthesizing complex molecules for targeted protein degradation.

- Activity-Based Protein Profiling (ABPP): Attaching reporter tags (like biotin or fluorophores) to probes for identifying enzyme activity in complex biological systems.
- PEGylation: The morpholine group complements the PEG chain in enhancing the solubility and stability of biopharmaceuticals.

References

- Title: Morpholine in Medicinal Chemistry: A Review. Source: RSC Medicinal Chemistry. URL: [\[Link\]](#)
- Title: The morpholine ring in medicinal chemistry. Source: Future Medicinal Chemistry. URL: [\[Link\]](#)
- Title: **4-(2-Azidoethyl)morpholine**. Source: PubChem, National Institutes of Health. URL: [\[Link\]](#)
- To cite this document: BenchChem. [\[4-\(2-Azidoethyl\)morpholine CAS number\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b1597671#4-2-azidoethyl-morpholine-cas-number\]](https://www.benchchem.com/product/b1597671#4-2-azidoethyl-morpholine-cas-number)

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